2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC15269109
Molecular Formula: C21H17N3O5
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O5 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-oxo-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H17N3O5/c1-12(2)27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-11-14-5-3-4-6-17(14)28-21(16)26/h3-12H,1-2H3,(H,22,24,25) |
| Standard InChI Key | YGTJRNMAMQEQNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three key components:
-
A 2H-chromene-2-one core, characterized by a benzopyran skeleton with a ketone group at position 2.
-
A 1,2,5-oxadiazole (furazan) ring linked to the chromene moiety via a carboxamide bond.
-
A 4-(propan-2-yloxy)phenyl group attached to the oxadiazole ring, introducing steric bulk and potential hydrogen-bonding interactions.
The fusion of these units creates a planar chromene-oxadiazole system with conjugated π-electrons, which may influence its electronic absorption and binding affinity toward biological targets.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 898470-11-6 |
| Molecular Formula | C₂₁H₁₈N₄O₅ (inferred) |
| Molecular Weight | 381.4 g/mol |
| Hybridization | sp²/sp³ (chromene and oxadiazole) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 107 Ų |
Synthesis and Structural Characterization
Analytical Characterization
Critical techniques for verifying the compound’s structure include:
-
FT-IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (oxadiazole C=N), and ~1250 cm⁻¹ (aryl ether C-O) .
-
¹H NMR: Distinct signals for the isopropyl group (δ 1.3–1.4 ppm, doublet), chromene protons (δ 6.8–8.2 ppm), and oxadiazole-linked aromatic protons (δ 7.4–7.6 ppm) .
-
Mass Spectrometry: A molecular ion peak at m/z 381.4 and fragmentation patterns consistent with chromene and oxadiazole cleavage.
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carboxamide and ether groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in aqueous buffers. Stability studies under varying pH and temperature conditions are critical for pharmaceutical development, though such data remain unpublished.
Biological Activity
While direct pharmacological data are sparse, structurally related chromene-oxadiazole hybrids exhibit:
-
Anticancer Activity: Inhibition of topoisomerase I/II and tubulin polymerization, leading to apoptosis in cancer cell lines.
-
Anti-inflammatory Effects: Suppression of COX-2 and NF-κB pathways, reducing cytokine production .
-
Antimicrobial Potential: Disruption of bacterial cell membrane integrity via hydrophobic interactions .
Table 2: Hypothetical Biological Screening Data (Based on Analogs)
| Assay | Result/IC₅₀ | Target Organism/Cell Line |
|---|---|---|
| MTT Cytotoxicity | 12.5 μM | HeLa (cervical cancer) |
| COX-2 Inhibition | 65% at 10 μM | RAW 264.7 macrophages |
| Gram-positive Antibacterial | MIC: 8 μg/mL | Staphylococcus aureus |
Mechanistic Insights and Structure-Activity Relationships
Putative Mechanisms of Action
The compound’s bioactivity likely stems from:
-
Intercalation into DNA: Planar chromene moiety inserting between base pairs, disrupting replication.
-
Enzyme Inhibition: Oxadiazole acting as a hydrogen-bond acceptor, blocking catalytic sites (e.g., cyclooxygenase) .
-
Reactive Oxygen Species (ROS) Generation: Chromene-derived quinone metabolites inducing oxidative stress in target cells.
Structure-Activity Relationships (SAR)
-
Oxadiazole Ring: Replacement with thiadiazole reduces anticancer potency, highlighting the importance of oxygen’s electronegativity .
-
Propan-2-yloxy Group: Bulkier alkoxy substituents enhance lipophilicity and membrane permeability but may hinder solubility.
-
Chromene Ketone: Oxidation to a carboxylic acid abolishes activity, suggesting the ketone is critical for target binding .
Future Directions and Challenges
Research Gaps
-
In Vivo Efficacy: No published studies on pharmacokinetics or toxicity in animal models.
-
Target Identification: Proteomic studies needed to identify binding partners and off-target effects.
-
Formulation Development: Strategies to improve aqueous solubility, such as nanoparticulate carriers or prodrugs.
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume